

Application of p-(Phenylazo)aniline Hydrochloride in Spectrophotometric Analysis

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Compound of Interest

Compound Name: *4-(Phenylazo)anilinium chloride*

Cat. No.: *B1280200*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Phenylazo)aniline hydrochloride, also known as 4-aminoazobenzene hydrochloride, is a versatile chromogenic reagent employed in spectrophotometric analysis. Its primary application lies in the determination of nitrite ions in various matrices, including water, soil, and biological samples. The methodology is based on the highly sensitive Griess reaction, which involves the diazotization of a primary aromatic amine, in this case, p-(phenylazo)aniline, by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound, such as resorcinol, to form a stable and intensely colored azo dye. The concentration of the analyte is then determined by measuring the absorbance of the solution at a specific wavelength. This method is valued for its simplicity, cost-effectiveness, and high sensitivity.

Principle of the Method

The spectrophotometric determination of nitrite using p-(phenylazo)aniline hydrochloride proceeds in two main steps:

- **Diazotization:** In a strongly acidic medium, nitrite ions (NO_2^-) react with p-(phenylazo)aniline to form a diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

- **Azo Coupling:** The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as resorcinol. This electrophilic aromatic substitution reaction results in the formation of a highly conjugated bisazo dye, which exhibits strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of nitrite in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of nitrite using p-(phenylazo)aniline hydrochloride and resorcinol.

| Parameter | Value | Reference |
|---|--|-----------|
| Analyte | Nitrite (NO_2^-) | |
| Chromogenic Reagent | p-(Phenylazo)aniline hydrochloride | |
| Coupling Agent | Resorcinol | |
| Wavelength of Maximum Absorbance (λ_{max}) | 550 nm | |
| Molar Absorptivity (ϵ) | $4.8 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ | |
| Beer's Law Range (Aqueous) | 0 - 16 μg of nitrite in 25 mL | |
| Beer's Law Range (Extraction) | 0 - 3 μg of nitrite | |
| Color of the Azo Dye | Not specified, but typically reddish-purple | |
| Stability of the Azo Dye | Stable for 24 hours | |

Experimental Protocols

Reagent Preparation

- **Standard Nitrite Solution (100 $\mu\text{g}/\text{mL}$):** Dissolve 0.150 g of anhydrous sodium nitrite (NaNO_2) in 1000 mL of deionized water. This stock solution should be stored at 4°C. Working standards can be prepared by appropriate dilution of the stock solution.

- p-(Phenylazo)aniline Hydrochloride Solution (0.02% w/v): Dissolve 0.02 g of p-(phenylazo)aniline hydrochloride in 100 mL of deionized water.
- Resorcinol Solution (0.2% w/v): Dissolve 0.2 g of resorcinol in 100 mL of deionized water.
- Sulfuric Acid (4.25 M): Slowly add 236 mL of concentrated sulfuric acid (98%) to approximately 700 mL of deionized water in a beaker placed in an ice bath. Once cooled to room temperature, carefully transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.
- Potassium Bromide Solution (10% w/v): Dissolve 10 g of potassium bromide (KBr) in 100 mL of deionized water.
- Ammonia Solution (1:4 v/v): Mix one volume of concentrated ammonia solution with four volumes of deionized water.
- Sodium Hydroxide Solution (0.35 M): Dissolve 14 g of sodium hydroxide (NaOH) pellets in approximately 800 mL of deionized water. After cooling, dilute to 1000 mL with deionized water.

Spectrophotometric Procedure (Aqueous Method)

- Pipette aliquots of the standard or sample solutions containing 0-16 μ g of nitrite into a series of 25 mL volumetric flasks.
- Add 5 mL of the 0.02% p-(phenylazo)aniline hydrochloride solution to each flask.
- Add 1 mL of 4.25 M sulfuric acid.
- Add 1 mL of 10% potassium bromide solution.
- Mix the contents of the flask thoroughly and allow the diazotization reaction to proceed for 2 minutes.
- Add 1 mL of the 0.2% resorcinol solution and mix well.
- Add an excess of sodium hydroxide solution to make the solution alkaline.

- Dilute to the mark with deionized water and mix thoroughly.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance of the solution at 550 nm against a reagent blank prepared in the same manner but without the nitrite standard or sample.

Spectrophotometric Procedure (Extraction Method for Higher Sensitivity)

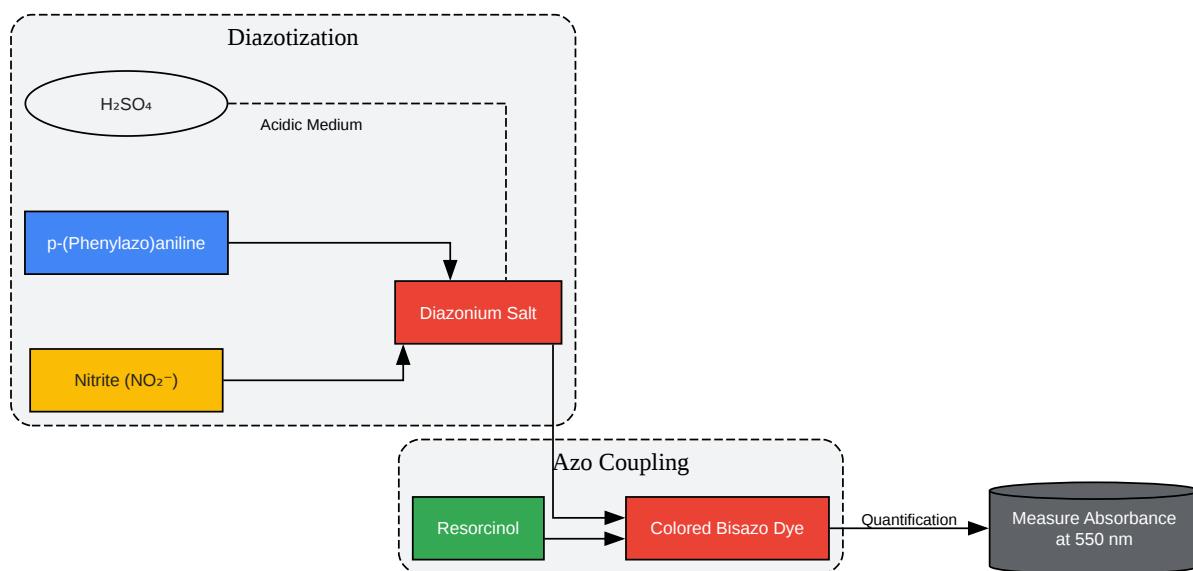
- Pipette aliquots of the standard or sample solutions containing 0-3 μ g of nitrite into a series of 25 mL standard flasks.
- Add 1 mL of the 0.02% p-(phenylazo)aniline hydrochloride solution to each flask.
- Add 1 mL of 4.25 M sulfuric acid.
- Add 1 mL of 10% potassium bromide solution.
- Mix well and allow to stand for 2 minutes.
- Add 1 mL of 0.2% resorcinol solution.
- After 2 minutes, raise the pH to 9.0 ± 0.5 by adding 5 mL of the 1:4 ammonia solution.
- Transfer the solution to a separating funnel and extract the formed bisazo dye with 5 mL of toluene.
- Separate the organic layer and strip the dye back into an aqueous phase by shaking with 5 mL of 0.35 M sodium hydroxide solution.
- Measure the absorbance of the aqueous sodium hydroxide layer at 550 nm against a reagent blank.

Potential Interferences

Several ions can interfere with the determination of nitrite using this method. Cations such as Cu^{2+} , Fe^{3+} , and Pb^{2+} can be precipitated as their respective hydroxides or carbonates by

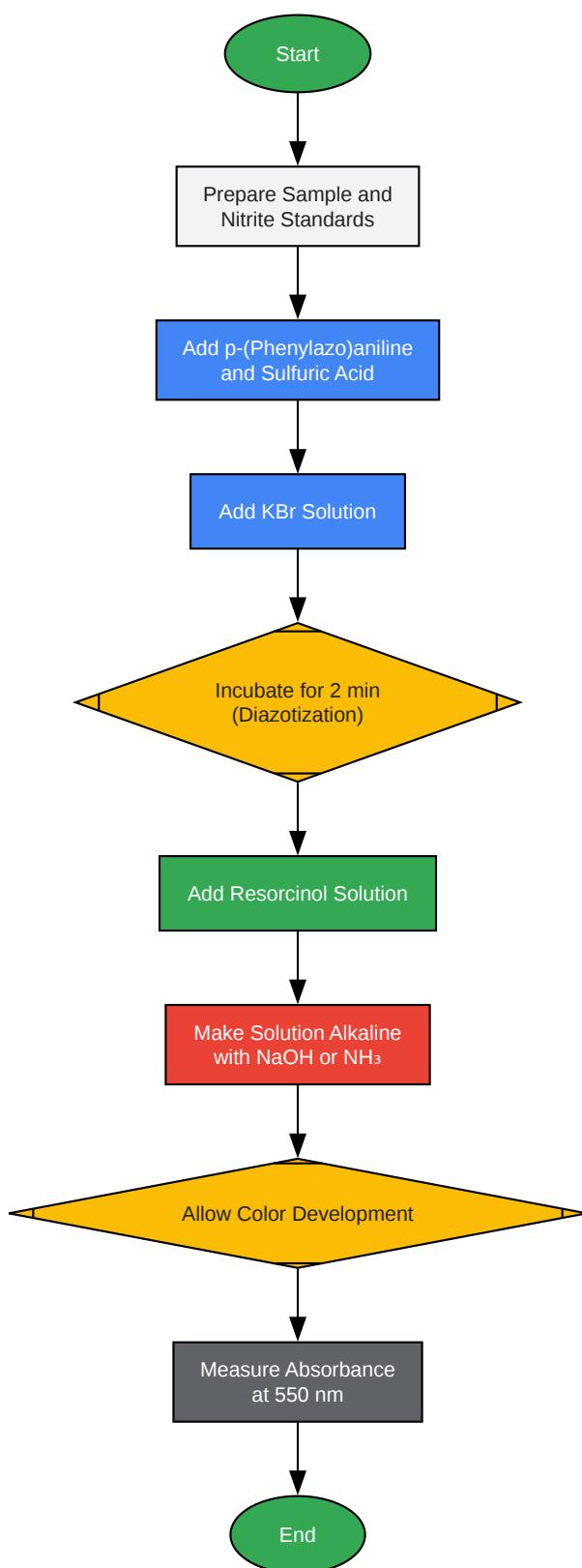
adding a mixture of sodium hydroxide and sodium carbonate solution, followed by centrifugation or filtration. Oxidizing and reducing agents can also interfere with the diazotization reaction and should be absent from the sample.

Visualizations



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Caption: Reaction mechanism for the spectrophotometric determination of nitrite.



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